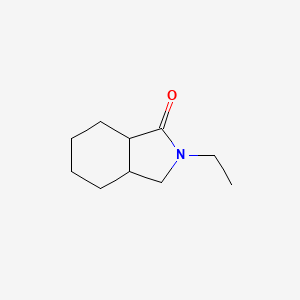
2-Ethyl-2-phenyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-phenyl-1,3-dioxane is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions. This compound is part of the 1,3-dioxane family, which is known for its stability and versatility in various chemical reactions. The presence of both ethyl and phenyl groups in its structure makes it an interesting subject for research in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-diols in the presence of a Brönsted or Lewis acid catalyst . A common method involves the reaction of a ketone or aldehyde with 1,3-propanediol under acidic conditions. For instance, the use of toluenesulfonic acid as a catalyst in refluxing toluene allows for the continuous removal of water from the reaction mixture, facilitating the formation of the dioxane ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors with efficient water removal systems such as Dean-Stark apparatus or molecular sieves. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py, RCOOOH, I₂, Br₂, Cl₂, MnO₂/CH₂Cl₂.
Reduction: H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄.
Substitution: RLi, RMgX, RCuLi, enolates, NH₃, RNH₂, NaOCH₃.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction can lead to the formation of alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-phenyl-1,3-dioxane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-ethyl-2-phenyl-1,3-dioxane involves its ability to form stable acetal or ketal structures, which protect sensitive functional groups during chemical reactions . The compound can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of reactive intermediates that participate in further transformations .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane: A parent compound with similar stability and reactivity.
1,3-Dioxolane: An isomer with a five-membered ring structure, offering different reactivity and applications.
2-Phenyl-1,3-dioxane: A closely related compound with a phenyl group at the 2-position, similar to 2-ethyl-2-phenyl-1,3-dioxane.
Uniqueness: this compound is unique due to the presence of both ethyl and phenyl groups, which influence its chemical properties and reactivity. This combination makes it a valuable compound for specific applications where both stability and reactivity are required .
Eigenschaften
CAS-Nummer |
59356-54-6 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-ethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-2-12(13-9-6-10-14-12)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
InChI-Schlüssel |
KXOJJQWBUJZJEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(OCCCO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)





![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)


